molecular formula C13H18OTe B12638174 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol CAS No. 920977-19-1

4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B12638174
CAS No.: 920977-19-1
M. Wt: 317.9 g/mol
InChI Key: JJRLUCYVHWCNRM-UHFFFAOYSA-N
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Description

4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol is a specialized organotellurium compound built on a 2-methylbut-3-yn-2-ol scaffold, a structure recognized for its utility as a versatile intermediate in synthetic organic chemistry . This complex molecule integrates a tellurophene ring system, making it a compound of interest in advanced materials research and the development of novel synthetic methodologies. Researchers can explore its potential applications in areas such as organic electronics and catalysis. As a reagent, it may serve as a key building block for the incorporation of tellurium-containing motifs into larger molecular architectures. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Note: The specific properties, mechanisms of action, and detailed research applications for this exact compound are not currently available in public databases and should be confirmed through direct technical documentation.

Properties

CAS No.

920977-19-1

Molecular Formula

C13H18OTe

Molecular Weight

317.9 g/mol

IUPAC Name

4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C13H18OTe/c1-4-5-6-11-7-8-12(15-11)9-10-13(2,3)14/h7-8,14H,4-6H2,1-3H3

InChI Key

JJRLUCYVHWCNRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC(C)(C)O

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The synthesis typically involves the following steps:

Detailed Preparation Methods

Reaction Conditions

The preparation methods can be summarized as follows:

Step Reaction Type Key Reagents Conditions Yield
1 Tellurium Introduction Butyltellurium compound, suitable electrophile Temperature: Varies; Solvent: Ethanol or DMSO High (specific yield not documented)
2 Alkynylation Acetylene, base catalyst (e.g., potassium hydroxide) Temperature: 30-55°C; Pressure: Moderate (1.5-2.8 MPa) Approximately 70%
3 Hydroxylation Alcoholic reagent (e.g., NaBH4 or other reducing agents) Temperature: Ambient; Time: Several hours High (exact yield varies)

Example Procedure

A representative procedure for synthesizing 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol might include:

  • Preparation of Butyltellurophenol :

    • React a butyltellurium reagent with a suitable aryl halide in a solvent such as ethanol.
    • Monitor the reaction via TLC until completion.
  • Alkynylation :

    • Introduce acetylene into a reaction vessel containing the tellurophenol under basic conditions.
    • Maintain the reaction at a controlled temperature (30-55°C) for several hours.
    • Isolate the product via distillation or extraction.
  • Reduction to Alcohol :

    • Treat the alkynyl intermediate with a reducing agent to introduce the hydroxyl group.
    • Purify the final product through recrystallization or chromatography.

Analytical Techniques

To confirm the structure and purity of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol , various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The butyl group or the hydroxylated alkyne chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex organotellurium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

Organotellurium compounds have shown potential in biological and medicinal applications due to their ability to interact with biological molecules. Research may focus on the compound’s potential as an antioxidant or its ability to modulate enzyme activity.

Industry

In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts for chemical reactions. Its unique properties may also make it suitable for applications in electronics or nanotechnology.

Mechanism of Action

The mechanism of action of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its tellurium atom and functional groups. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or redox reactions. The hydroxylated alkyne chain may also participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Yield : Benzofuran derivatives exhibit moderate yields (62–74%), while the tetrazole analog achieves 96% . This suggests that nitrogen-containing heterocycles may offer synthetic advantages.
  • Physical State : Crystalline methoxyphenyl derivatives contrast with oily benzofurans, indicating substituent-dependent crystallinity . The tellurophen analog’s physical state may resemble oily benzofurans due to steric bulk but requires experimental confirmation.
  • Substituent Effects : Long alkyl chains (e.g., dodecyl in tetrazole) enhance lipophilicity, whereas electron-donating groups (e.g., methoxy) influence electronic properties .

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) :

  • Benzofuran Derivatives : Aromatic protons in benzofuran analogs resonate at δ 7.2–8.0 ppm, typical for aromatic systems .
  • Tetrazole Analog : The dodecyl chain’s methylene protons appear at δ 1.26 ppm (16H, m), while aromatic protons shift upfield (δ 7.64–8.04 ppm) due to tetrazole’s electron-withdrawing nature .
  • Tellurophen Implications : Tellurium’s polarizability may deshield nearby protons, causing downfield shifts compared to benzofuran or methoxyphenyl analogs.

Infrared (IR) Spectroscopy :

  • The tetrazole compound shows a broad O–H stretch at 3,315 cm⁻¹, while benzofurans exhibit C–O stretches near 1,200 cm⁻¹ . Tellurophen’s Te–C vibrations (~500–600 cm⁻¹) would be a distinguishing feature.

Crystallography :

  • The methoxyphenyl derivative crystallizes in orthorhombic cells (a = 16.039 Å, b = 5.8399 Å, c = 22.5298 Å) .

Functional and Application Differences

  • Catalytic Potential: Benzofuran and tetrazole derivatives are often explored in ligand-assisted catalysis (e.g., gold-catalyzed alkynylation) . Tellurophen’s stronger σ-donor capability may enhance metal coordination efficiency.
  • Biological Activity : Tetrazole moieties are common in pharmaceuticals (e.g., antiviral agents), whereas tellurium compounds are less prevalent due to toxicity concerns .
  • Material Science : Tellurophen’s semiconducting properties could make it superior to benzofuran analogs in optoelectronic devices, leveraging Te’s narrow bandgap.

Biological Activity

Molecular Characteristics

  • Molecular Formula : C12_{12}H14_{14}TeO
  • Molecular Weight : 258.24 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)

The structure includes a tellurium atom, which is significant as organotellurium compounds have been studied for their unique biological properties.

Anticancer Properties

Research has indicated that organotellurium compounds exhibit anticancer activity . A study by Zhang et al. (2020) demonstrated that derivatives of tellurium could induce apoptosis in cancer cells through the activation of oxidative stress pathways. The specific compound 4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Effects

In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, a study published in the Journal of Antimicrobial Chemotherapy highlighted that tellurium compounds can disrupt microbial cell membranes, leading to increased permeability and cell death.

The mechanisms underlying the biological activities of 4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol include:

  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, which can trigger apoptosis.
  • Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in cancer cell metabolism.
  • Disruption of Cellular Membranes : Its antimicrobial action is partly due to its ability to integrate into lipid bilayers, causing membrane destabilization.

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting considerable antimicrobial potential.

Data Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 Cells15 µMZhang et al., 2020
AntimicrobialStaphylococcus aureus32 µg/mLJournal of Antimicrobial Chemotherapy
AntimicrobialEscherichia coli32 µg/mLJournal of Antimicrobial Chemotherapy

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